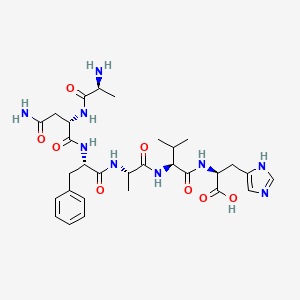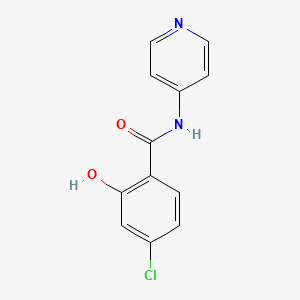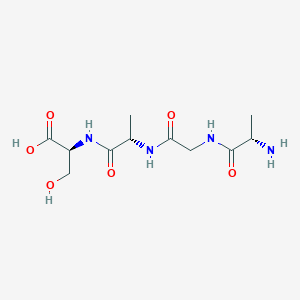
L-Alanylglycyl-L-alanyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids L-alanine, glycine, and L-serine. Tripeptides like this compound are of significant interest in biochemical research due to their potential roles in various biological processes and their applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanyl-L-serine typically involves the stepwise coupling of the amino acids L-alanine, glycine, and L-serine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids .
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.
Oxidation: The serine residue can be oxidized to form serine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
Hydrolysis: L-alanine, glycine, and L-serine.
Oxidation: Oxidized serine derivatives.
Substitution: Substituted peptide derivatives.
Scientific Research Applications
L-Alanylglycyl-L-alanyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can modulate enzymatic activity by acting as a substrate or inhibitor. Additionally, it can influence cellular signaling pathways by binding to receptors on the cell surface, thereby affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine, used in dietary supplementation and parenteral nutrition.
L-Alanylglycyl-L-serine: A tripeptide similar to L-Alanylglycyl-L-alanyl-L-serine but with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-alanine, glycine, and L-serine allows it to participate in unique interactions and reactions compared to other similar peptides.
Properties
CAS No. |
798540-53-1 |
|---|---|
Molecular Formula |
C11H20N4O6 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H20N4O6/c1-5(12)9(18)13-3-8(17)14-6(2)10(19)15-7(4-16)11(20)21/h5-7,16H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,19)(H,20,21)/t5-,6-,7-/m0/s1 |
InChI Key |
CSMABDHLDMGVRV-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
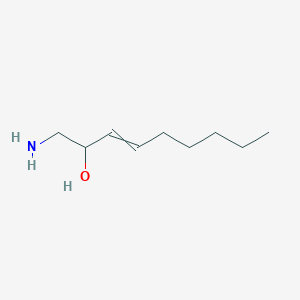
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
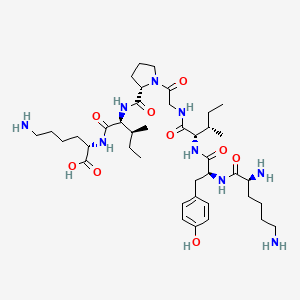
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
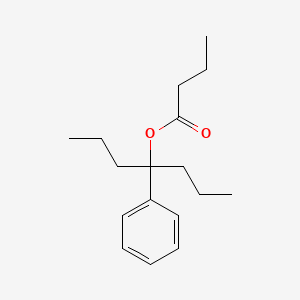
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)

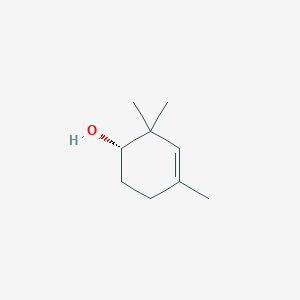
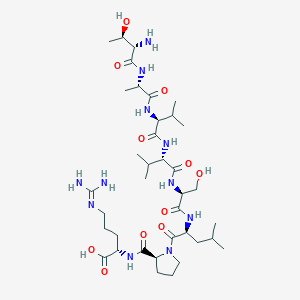
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
